molecular formula C25H25N2NaO7S2 B1216351 Acid red 50 CAS No. 5873-16-5

Acid red 50

Cat. No.: B1216351
CAS No.: 5873-16-5
M. Wt: 552.6 g/mol
InChI Key: NWWFZBYHUXCUDI-UHFFFAOYSA-M
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Description

Acid Red 50, also known as Sulforhodamine G, is a synthetic dye belonging to the xanthene class of dyes. It is widely used in various industries due to its vibrant red color and excellent solubility in water. The compound has the molecular formula C₂₅H₂₅N₂NaO₇S₂ and a molecular weight of 552.60 g/mol . It is commonly used as a pH indicator and in biological staining.

Scientific Research Applications

Acid Red 50 has a wide range of applications in scientific research, including:

Safety and Hazards

When handling Acid Red 50, it’s important to avoid contact with skin, eyes, and clothing. Do not breathe dust and avoid dust formation. Do not ingest. Keep away from heat and sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acid Red 50 typically involves the condensation of 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride with sodium sulfite under alkaline conditions. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying.

Industrial Production Methods: In industrial settings, this compound is produced by a similar synthetic route but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The final product is often purified through recrystallization or other purification techniques to achieve the desired dye content.

Chemical Reactions Analysis

Types of Reactions: Acid Red 50 undergoes several types of chemical reactions, including:

    Oxidation: The dye can be oxidized by strong oxidizing agents, leading to the formation of colorless or differently colored products.

    Reduction: this compound can be reduced by reducing agents, resulting in the loss of its color.

    Substitution: The dye can undergo substitution reactions, particularly at the amino groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.

    Substitution: Substitution reactions often involve reagents like acyl chlorides or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed:

    Oxidation: Colorless or differently colored oxidation products.

    Reduction: Reduced, colorless forms of the dye.

    Substitution: Various substituted derivatives of this compound.

Comparison with Similar Compounds

Acid Red 50 can be compared with other similar compounds, such as:

    Acid Red 18: Another xanthene dye with similar applications but different spectral properties.

    Rhodamine B: A related dye with a different molecular structure and fluorescence properties.

    Eosin Y: A xanthene dye used in histology with distinct staining characteristics.

Uniqueness: this compound is unique due to its specific absorption and emission spectra, making it particularly useful in fluorescence-based applications. Its high water solubility and stability under various conditions also contribute to its widespread use in scientific research and industry .

Properties

IUPAC Name

sodium;4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O7S2.Na/c1-5-26-20-12-22-18(9-14(20)3)25(19-10-15(4)21(27-6-2)13-23(19)34-22)17-8-7-16(35(28,29)30)11-24(17)36(31,32)33;/h7-13,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWFZBYHUXCUDI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N2NaO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801014654
Record name Acid red 50
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801014654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5873-16-5
Record name Acid red 50
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005873165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanthylium, 9-(2,4-disulfophenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, inner salt, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acid red 50
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801014654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrogen 9-(2,4-disulphonatophenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium, monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.025
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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